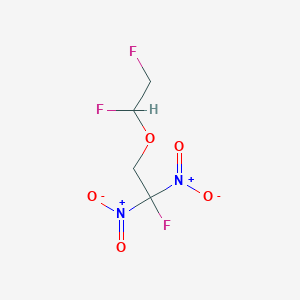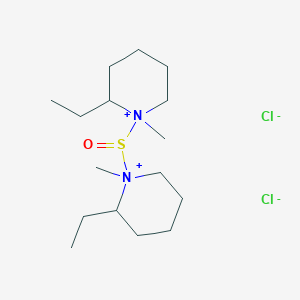
1,1'-Sulfinyldiethylenebis(1-methylpiperidinium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Sulfinyldiethylenebis(1-methylpiperidinium) dichloride is a chemical compound with the molecular formula C16H34N2O2S2Cl2.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfinyldiethylenebis(1-methylpiperidinium) dichloride typically involves the reaction of 1-methylpiperidine with ethylene dichloride in the presence of a sulfinylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediates and their subsequent conversion to the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: 1,1’-Sulfinyldiethylenebis(1-methylpiperidinium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidinium salts.
科学的研究の応用
1,1’-Sulfinyldiethylenebis(1-methylpiperidinium) dichloride has several scientific research applications, including:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and as an electrolyte in batteries.
作用機序
The mechanism of action of 1,1’-Sulfinyldiethylenebis(1-methylpiperidinium) dichloride involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt cellular processes in microorganisms, leading to antimicrobial effects. In industrial applications, its ionic nature facilitates its role as an electrolyte, enhancing the efficiency of electrochemical processes .
類似化合物との比較
1-Methylpiperidine: A related compound with similar structural features but different functional groups.
1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide: Another piperidinium-based ionic liquid with distinct properties and applications.
Uniqueness: 1,1’-Sulfinyldiethylenebis(1-methylpiperidinium) dichloride stands out due to its unique combination of sulfinyl and piperidinium groups, which confer specific chemical reactivity and ionic liquid properties. This makes it particularly useful in applications requiring high thermal stability and ionic conductivity .
特性
CAS番号 |
63992-19-8 |
|---|---|
分子式 |
C16H34Cl2N2OS |
分子量 |
373.4 g/mol |
IUPAC名 |
2-ethyl-1-(2-ethyl-1-methylpiperidin-1-ium-1-yl)sulfinyl-1-methylpiperidin-1-ium;dichloride |
InChI |
InChI=1S/C16H34N2OS.2ClH/c1-5-15-11-7-9-13-17(15,3)20(19)18(4)14-10-8-12-16(18)6-2;;/h15-16H,5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
KSYOSTNEOFZBBR-UHFFFAOYSA-L |
正規SMILES |
CCC1CCCC[N+]1(C)S(=O)[N+]2(CCCCC2CC)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
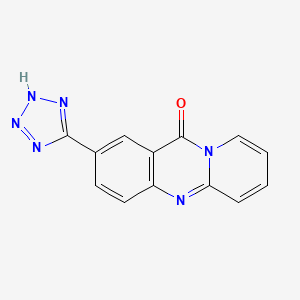
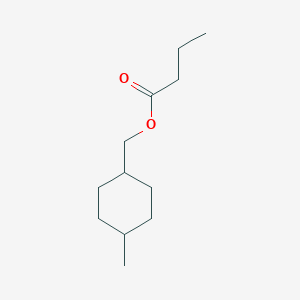

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
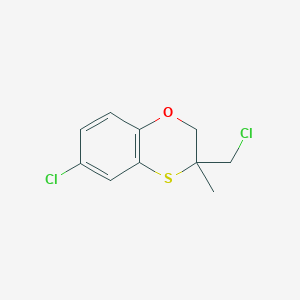
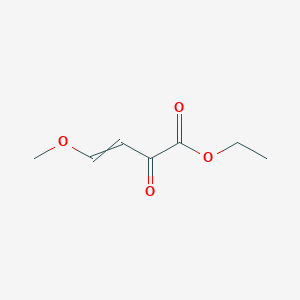
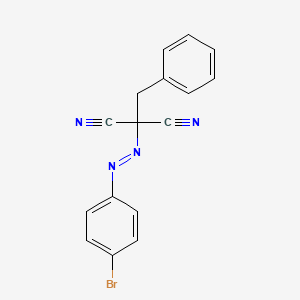


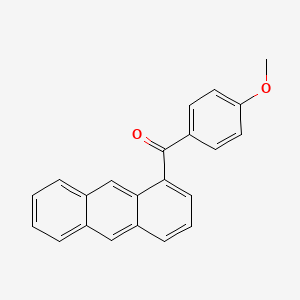
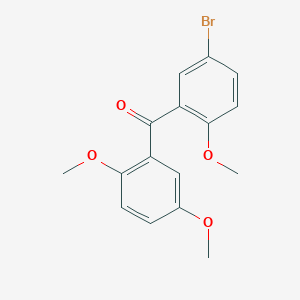
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
